molecular formula C22H17N3O4S2 B2448891 4-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide CAS No. 299955-86-5

4-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B2448891
CAS No.: 299955-86-5
M. Wt: 451.52
InChI Key: KDEALOMWIZPGPX-UHFFFAOYSA-N
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Description

4-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with phenoxy and thiazolylsulfamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Sulfamoylation: The thiazole derivative is then reacted with sulfonyl chloride to introduce the sulfamoyl group.

    Coupling with Phenylbenzamide: The final step involves coupling the thiazolylsulfamoyl derivative with 4-phenoxybenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials, such as liquid crystals or organic semiconductors.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-1,3-thiazole-2-amine: Another thiazole derivative with potential biological activity.

    2-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide: A structurally similar compound with an ethoxy group instead of a phenoxy group.

Uniqueness

4-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is unique due to the combination of its phenoxy and thiazolylsulfamoyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

4-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S2/c26-21(16-6-10-19(11-7-16)29-18-4-2-1-3-5-18)24-17-8-12-20(13-9-17)31(27,28)25-22-23-14-15-30-22/h1-15H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEALOMWIZPGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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